molecular formula C25H22FNO4 B12303542 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid

Cat. No.: B12303542
M. Wt: 419.4 g/mol
InChI Key: WAFOKNXXBHIZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorinated aromatic ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid typically involves multiple steps:

    Fmoc Protection:

    Aromatic Substitution: The fluorinated aromatic ring is introduced through a substitution reaction.

    Coupling Reaction: The protected amine is coupled with the fluorinated aromatic compound under specific conditions, often using coupling reagents like EDCI or DCC.

    Deprotection: The final step involves the removal of the Fmoc group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the propanoic acid moiety.

    Reduction: Reduction reactions could target the carbonyl groups or the aromatic ring.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.

Biology

In biological research, it may serve as a probe or a ligand in studies involving protein interactions, enzyme activity, or cellular signaling pathways.

Medicine

Industry

In industrial applications, it might be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: These compounds share the Fmoc protecting group and are commonly used in peptide synthesis.

    Fluorinated Aromatic Compounds: Compounds with fluorinated aromatic rings are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.

Uniqueness

The uniqueness of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid lies in its combination of the Fmoc group, fluorinated aromatic ring, and propanoic acid moiety, which together confer specific chemical and biological properties.

Properties

Molecular Formula

C25H22FNO4

Molecular Weight

419.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid

InChI

InChI=1S/C25H22FNO4/c1-15-10-11-16(22(26)12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)

InChI Key

WAFOKNXXBHIZSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.